Ethyl 2-(4-methoxyphenoxy)propanoate

Description

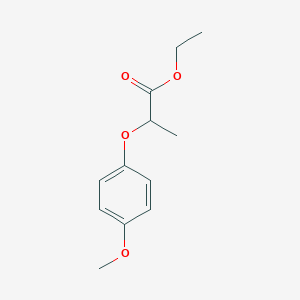

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-7-5-10(14-3)6-8-11/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFMBUHREWMBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603351 | |

| Record name | Ethyl 2-(4-methoxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111479-08-4 | |

| Record name | Ethyl 2-(4-methoxyphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111479-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-methoxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 4 Methoxyphenoxy Propanoate and Analogues

Direct Esterification and Transesterification Approaches

Direct esterification, often referred to as Fischer-Speier esterification, is a fundamental approach for synthesizing ethyl 2-(4-methoxyphenoxy)propanoate. This method involves the reaction of the parent carboxylic acid, 2-(4-methoxyphenoxy)propanoic acid, with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. tandfonline.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used, or water is removed as it is formed. researchgate.net

Another viable method is transesterification, which is the process of exchanging the organic group of an ester with the organic group of an alcohol. mdpi.com For instance, mthis compound can be converted to the corresponding ethyl ester by reacting it with a large excess of ethanol, again typically under acidic or basic catalysis. The reaction's equilibrium is shifted towards the desired product by the high concentration of ethanol. mdpi.com

| Method | Reactants | Catalyst | Key Conditions |

|---|---|---|---|

| Direct Esterification | 2-(4-methoxyphenoxy)propanoic acid + Ethanol | Concentrated H₂SO₄ | Reflux; excess ethanol to drive equilibrium. tandfonline.com |

| Transesterification | Mthis compound + Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Reflux; large excess of ethanol. mdpi.com |

Etherification Strategies Utilizing Halopropanoate Esters

The crucial ether linkage in aryloxyphenoxypropanoates can be effectively formed using the Williamson ether synthesis. masterorganicchemistry.comresearchgate.net This strategy involves the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, this translates to the reaction of the sodium or potassium salt of 4-methoxyphenol (B1676288) with an ethyl halopropanoate, such as ethyl 2-chloropropanoate or ethyl 2-bromopropanoate. google.com

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism, where the phenoxide ion acts as the nucleophile, attacking the carbon atom bearing the halogen. masterorganicchemistry.com The process is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the Sɴ2 pathway. prepchem.com The use of a base, like potassium carbonate or sodium hydroxide (B78521), is essential to deprotonate the 4-methoxyphenol, thereby generating the reactive phenoxide nucleophile. In some cases, a phase-transfer catalyst may be employed to enhance the reaction rate between the aqueous and organic phases. utahtech.edu

| Phenol Component | Halopropanoate Ester | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 4-Methoxyphenol | Ethyl 2-bromopropanoate | K₂CO₃ | DMF | 80-100 °C |

| 4-Methoxyphenol | Ethyl 2-chloropropanoate | NaOH | Water/Organic with Phase-Transfer Catalyst | Reflux |

Asymmetric Synthesis of Chiral Aryloxyphenoxypropanoates

The propanoate moiety of these compounds contains a stereocenter at the C2 position, meaning the molecule can exist as two distinct enantiomers (R and S). Asymmetric synthesis is crucial for producing single, optically pure enantiomers, which is often required in biological applications. rsc.org

The development of catalytic asymmetric methods provides an efficient way to produce enantiomerically enriched compounds. nih.gov These strategies can involve various transformations, such as the asymmetric arylation of a propanoate precursor or the enantioselective construction of the ether bond. Chiral catalysts, including transition metal complexes with chiral ligands or metal-free organocatalysts, are employed to control the stereochemical outcome of the reaction. researchgate.netrsc.org While general methodologies for the asymmetric synthesis of related structures are established, the application of these catalytic methods allows for the direct formation of chiral aryloxyphenoxypropanoates with high enantioselectivity.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. uh.edu For aryloxyphenoxypropanoates, lactic acid is an excellent chiral precursor. researchgate.net For example, the synthesis of the (S)-enantiomer of 2-(4-methoxyphenoxy)propanoate can be achieved starting from D-lactic acid or its esters (e.g., ethyl D-lactate). google.com

The synthesis begins by converting the hydroxyl group of the D-lactate into a good leaving group, such as a tosylate or mesylate. This step typically proceeds with retention of configuration. The resulting activated intermediate is then subjected to a nucleophilic substitution reaction with the sodium salt of 4-methoxyphenol. This reaction occurs via an Sɴ2 mechanism, which proceeds with a complete inversion of the stereocenter. Consequently, starting from a D-lactic acid derivative (which has an R configuration at the stereocenter), the final product obtained is the (S)-enantiomer. google.com

Optimization of Reaction Parameters and Yields in Aryloxyphenoxypropanoate Synthesis

Optimizing reaction conditions is a critical step to ensure high yield, purity, and efficiency in any synthetic process. numberanalytics.com For the synthesis of aryloxyphenoxypropanoates, several parameters can be adjusted.

In direct esterification , the reaction is governed by equilibrium. To maximize the yield, the molar ratio of the alcohol to the carboxylic acid is a key variable; a large excess of the alcohol shifts the equilibrium toward the product. researchgate.net Other factors include the concentration of the acid catalyst and the reaction temperature, which affects the reaction rate. researchgate.net

For the Williamson ether synthesis , the choice of solvent, base, and leaving group are paramount. Polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation but not the nucleophile, increasing its reactivity. The strength of the base (e.g., K₂CO₃ vs. NaH) can influence the rate of phenoxide formation. The leaving group ability on the halopropanoate also plays a role, with the reactivity order being I > Br > Cl. Temperature must be carefully controlled to achieve a reasonable reaction rate without promoting side reactions like elimination.

The systematic investigation of these variables, sometimes aided by experimental design methodologies or machine learning, allows for the identification of the optimal conditions that maximize the desired outcome. beilstein-journals.orgnih.gov

| Synthetic Route | Parameter | Effect on Reaction |

|---|---|---|

| Esterification | Reactant Molar Ratio | Excess alcohol increases yield by shifting equilibrium. researchgate.net |

| Catalyst Concentration | Affects reaction rate; optimal concentration needed to avoid side reactions. | |

| Temperature | Higher temperature increases reaction rate but can lead to decomposition. | |

| Etherification | Solvent Choice | Polar aprotic solvents (e.g., DMF) favor the Sɴ2 mechanism. prepchem.com |

| Base Strength | Determines the rate and extent of phenoxide formation. | |

| Leaving Group | Reactivity order (I > Br > Cl) influences reaction rate. masterorganicchemistry.com |

Chemical Reactivity and Mechanistic Studies of Ethyl 2 4 Methoxyphenoxy Propanoate

Hydrolytic Stability and Decomposition Pathways of the Ester Moiety

The stability of the ester group in Ethyl 2-(4-methoxyphenoxy)propanoate is highly dependent on the pH of the environment. Like most carboxylic acid esters, it is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org

Under neutral conditions, the rate of hydrolysis is generally slow. However, the reaction is significantly accelerated in both acidic and basic solutions. Studies on analogous compounds, such as the herbicide fenoxaprop-p-ethyl (B1329639), demonstrate that the degradation kinetics are strongly pH-dependent and typically follow first-order kinetics. researchgate.net For these related compounds, stability is greatest in neutral media, with rapid degradation observed as the pH becomes more acidic or alkaline. researchgate.net

The decomposition pathways are also dictated by pH. In acidic conditions, hydrolysis primarily yields the parent carboxylic acid, 2-(4-methoxyphenoxy)propanoic acid, and ethanol (B145695). libretexts.orgyoutube.com This reaction is reversible, and the equilibrium lies towards the hydrolysis products when a large excess of water is present. libretexts.orgchemistrysteps.com

Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt (sodium 2-(4-methoxyphenoxy)propanoate, if using sodium hydroxide) and ethanol. libretexts.orgchemistrysteps.com The reaction is considered irreversible because the final step involves an acid-base reaction where the base deprotonates the carboxylic acid formed, creating a carboxylate anion that is no longer susceptible to nucleophilic attack. youtube.comchemistrysteps.com

Research on the structurally similar herbicide fenoxaprop-p-ethyl reveals two distinct degradation pathways depending on pH. In acidic conditions (pH 4-5), cleavage of the ether linkage can occur, while under basic conditions (pH 8-10), the primary reaction is the hydrolysis of the ester bond to form the corresponding carboxylic acid. researchgate.net

| pH Range | Reaction Conditions | Primary Decomposition Pathway | Major Products |

|---|---|---|---|

| Acidic (pH 4-5) | Aqueous Buffer | Ether Bond Cleavage | Ethyl 2-(4-hydroxyphenoxy)propanoate and 6-chloro-2,3-dihydrobenzoxazol-2-one |

| Neutral (pH 6-7) | Aqueous Buffer | Concurrent Ether Cleavage and Ester Hydrolysis | Mixture of products from both pathways |

| Basic (pH 8-10) | Aqueous Buffer | Ester Bond Hydrolysis (Saponification) | Fenoxaprop-p (the corresponding carboxylic acid) |

Thermal decomposition of esters like this compound can proceed through different mechanisms, including concerted elimination reactions or free-radical pathways, depending on the structure and conditions. researchgate.net For simple ethyl esters, a common gas-phase decomposition route involves a retro-ene reaction via a six-membered ring transition state, yielding an alkene (ethene) and the corresponding carboxylic acid. researchgate.net

Ester Transformations: Transesterification and Aminolysis Reactions

Beyond hydrolysis, the ester moiety of this compound can undergo various transformations, most notably transesterification and aminolysis.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases.

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. masterorganicchemistry.com

Base-catalyzed transesterification involves the attack of an alkoxide nucleophile on the carbonyl carbon. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess to shift the equilibrium. youtube.com

| Ethyl Ester Substrate | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield of Methyl Ester (%) |

|---|---|---|---|---|---|

| Ethyl Benzoate (B1203000) | Methanol | PAFR Resin (1a) | 80 | 24 | 94 |

| Ethyl Heptanoate | Methanol | PAFR Resin (1a) | 80 | 24 | 93 |

| Ethyl Decanoate | Methanol | PAFR Resin (1a) | 80 | 24 | 95 |

| Ethyl Stearate | Methanol | PAFR Resin (1a) | 80 | 24 | 97 |

Investigations into Reaction Mechanisms of Phenoxypropanoate Derivatives

Understanding the detailed mechanisms of reactions involving phenoxypropanoate esters is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves characterizing unstable intermediates and identifying the slowest, or rate-determining, step of the reaction sequence.

Characterization of Reaction Intermediates

The key reaction intermediate in the hydrolysis, transesterification, and aminolysis of esters is the tetrahedral intermediate . nih.govepa.gov This species is formed when the nucleophile (water, an alkoxide, or an amine) attacks the electrophilic carbonyl carbon of the ester. This intermediate is typically unstable and short-lived, making its direct observation and characterization challenging.

Its existence is often inferred from kinetic data and trapping experiments. For example, in the base-catalyzed hydrolysis of esters, the mechanism is described as a bimolecular acyl-oxygen fission (BAC2), which explicitly involves the formation of a tetrahedral intermediate. epa.gov Similarly, kinetic studies of aminolysis reactions that show non-linear dependence on amine concentration provide strong evidence for a stepwise mechanism involving a tetrahedral intermediate, where the breakdown of this intermediate can become rate-limiting. nih.gov

Elucidation of Rate-Determining Steps using Kinetic Studies

For ester reactions, the RDS is typically either the formation of the tetrahedral intermediate or its breakdown to products. Which step is rate-determining depends on the specific reactants and conditions. For example, in the aminolysis of some active esters, the formation of the tetrahedral intermediate (the k1 step) is rate-determining at low amine concentrations. nih.gov However, for other systems, the breakdown of the intermediate to products (the k2 step) can be the RDS. nih.gov

One common method to probe the electronic demands of the RDS is through a Hammett plot . This involves measuring the reaction rates for a series of derivatives with different substituents on the aromatic ring and plotting the logarithm of the rate constants against the Hammett substituent constant (σ). walisongo.ac.idlibretexts.org The slope of this plot, known as the reaction constant (ρ), provides insight into the charge development in the transition state of the RDS. For the alkaline hydrolysis of substituted ethyl benzoates, the reaction constant (ρ) is positive (e.g., ρ ≈ +2.5). viu.ca This positive value indicates that electron-withdrawing groups, which have positive σ values, accelerate the reaction. This is consistent with a mechanism where negative charge builds up in the transition state, as occurs during the nucleophilic attack by hydroxide (B78521) to form the tetrahedral intermediate. This suggests that the formation of the tetrahedral intermediate is the rate-determining step. viu.camsudenver.edu

Another powerful technique is the measurement of Kinetic Isotope Effects (KIEs) . wikipedia.org By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A significant primary KIE (kL/kH > 1) is observed when a bond to the isotope is broken in the RDS. wikipedia.org Solvent isotope effects (SIEs), measured by comparing reaction rates in H₂O and D₂O, are also informative. For instance, acid-catalyzed ester hydrolysis can exhibit an inverse solvent isotope effect (kH2O/kD2O < 1), which can be attributed to a pre-equilibrium protonation of the ester before the rate-determining nucleophilic attack by water. chem-station.commdpi.com

| Kinetic Tool | Principle | Information Gained | Example Application in Ester Chemistry |

|---|---|---|---|

| Rate Law Determination | Measures the dependence of reaction rate on reactant concentrations. | Identifies species involved in the RDS; distinguishes between unimolecular and bimolecular steps. | Alkaline hydrolysis of ethyl acetate (B1210297) is second-order overall (first-order in ester and hydroxide), consistent with a BAC2 mechanism. dergipark.org.tr |

| Hammett Plot | Correlates reaction rates of substituted aromatic compounds with substituent electronic properties (σ). | Probes charge distribution in the transition state of the RDS. | A positive ρ value for benzoate ester hydrolysis supports negative charge buildup in the RDS. viu.camsudenver.edu |

| Kinetic Isotope Effect (KIE) | Measures rate changes upon isotopic substitution. | Indicates bond breaking/formation at the labeled position in the RDS. | Inverse solvent KIE (kH2O/kD2O < 1) in acid-catalyzed hydrolysis suggests a protonation pre-equilibrium. chem-station.com |

Stereochemical Aspects in Ethyl 2 4 Methoxyphenoxy Propanoate Research

Enantiomerism and Chirality at the α-Carbon of the Propanoate Chain

Ethyl 2-(4-methoxyphenoxy)propanoate possesses a single stereocenter at the second carbon (the α-carbon) of the propanoate chain. This chiral center is bonded to four different substituents: a hydrogen atom, a methyl group, a carboxyl group esterified with ethanol (B145695), and a phenoxy group substituted with a methoxy (B1213986) group at the para position. The presence of this asymmetric carbon atom results in the existence of two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-Ethyl 2-(4-methoxyphenoxy)propanoate and (S)-Ethyl 2-(4-methoxyphenoxy)propanoate, based on the Cahn-Ingold-Prelog priority rules. While enantiomers share identical physical and chemical properties in an achiral environment, their physiological and pharmacological activities can differ significantly. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For instance, in the broader class of aryloxyphenoxypropionate herbicides, to which this compound belongs, it is often observed that one enantiomer possesses the desired herbicidal activity while the other is significantly less active or inactive. This differential activity underscores the importance of stereochemistry in the design and application of biologically active compounds.

Chromatographic Resolution of Enantiomers of Phenoxypropanoates

The separation of enantiomers, known as chiral resolution, is a crucial process in the study and application of chiral compounds like this compound. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed and effective technique for this purpose.

Chiral Stationary Phase Development for Aryloxyphenoxypropanoate Separation

The development of effective CSPs is fundamental to the successful chromatographic resolution of aryloxyphenoxypropanoate enantiomers. These stationary phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective for the separation of a wide range of chiral compounds, including phenoxypropanoates. These CSPs are often coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Another important class of CSPs is the Pirkle-type, which is based on the principle of π-π interactions. These phases typically consist of a π-electron deficient aromatic ring system that can interact with the π-electron rich aromatic ring of the analyte.

The selection of an appropriate CSP is critical and often involves screening several different types of columns to achieve the desired separation.

Factors Influencing Enantioseparation Efficiency

The efficiency of enantioseparation is influenced by several chromatographic parameters, including the composition of the mobile phase and the column temperature.

Mobile Phase Composition: The choice of solvents and additives in the mobile phase plays a significant role in chiral recognition. In normal-phase chromatography, a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is commonly used. The type and concentration of the alcohol modifier can significantly affect the retention times and the resolution of the enantiomers. The addition of small amounts of acidic or basic additives can also improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.

Temperature: Column temperature is another critical parameter that can influence enantioseparation. A change in temperature can alter the thermodynamics of the interactions between the enantiomers and the CSP, thereby affecting the selectivity and resolution. Van't Hoff plots (ln α vs. 1/T) are often used to study the thermodynamic properties of the chiral recognition process. In many cases, lower temperatures lead to better resolution, although this is not a universal rule.

Interactive Data Table: Factors Influencing Enantioseparation of Phenoxypropanoates

| Parameter | Condition 1 | Condition 2 | Effect on Resolution |

| Mobile Phase | Hexane/Isopropanol (90/10) | Hexane/Isopropanol (80/20) | Increased modifier concentration can decrease retention time and may improve or decrease resolution depending on the analyte and CSP. |

| Temperature | 25°C | 15°C | Lowering the temperature often increases the separation factor (α) and resolution. |

| Additive | No additive | 0.1% Trifluoroacetic Acid | Additives can improve peak symmetry and resolution by suppressing interactions with residual silanols on the stationary phase. |

Stereospecificity in Molecular Recognition and Binding Interactions

The differential biological activity of enantiomers stems from their stereospecific interactions with chiral biological macromolecules, such as enzymes and receptors. In the case of aryloxyphenoxypropionate herbicides, the primary target is the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants.

Molecular docking studies have provided valuable insights into the stereospecific binding of these compounds to the carboxyltransferase (CT) domain of ACCase. nih.gov These studies have revealed that the different spatial orientations of the enantiomers lead to distinct binding modes within the active site of the enzyme. nih.gov

The (R)-enantiomers of many aryloxyphenoxypropionate herbicides are typically the more active inhibitors of ACCase. This stereoselectivity is attributed to the specific interactions, such as hydrogen bonding and hydrophobic interactions, between the functional groups of the enantiomer and the amino acid residues lining the active site of the enzyme. For example, the propanoate moiety of the active enantiomer can form a crucial hydrogen bond with a specific serine residue, while the aromatic rings can engage in hydrophobic interactions with other residues. nih.gov

The inactive or less active (S)-enantiomer, due to its different three-dimensional arrangement, may not be able to achieve the same optimal fit within the active site, resulting in weaker binding and reduced inhibitory activity. This molecular-level understanding of stereospecificity is fundamental for the rational design of more potent and selective herbicides.

Advanced Spectroscopic Analysis and Structural Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 2-(4-methoxyphenoxy)propanoate, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous evidence for its constitution.

Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum of this compound displays a set of distinct signals, each corresponding to a unique chemical environment for the protons. The ethyl ester moiety is characterized by a quartet and a triplet, resulting from the spin-spin coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The methoxy (B1213986) group (-OCH₃) appears as a sharp singlet. The protons on the aromatic ring, due to the para-substitution, typically present as a pair of doublets. The methine proton (-CH) of the propanoate backbone appears as a quartet, coupled to the adjacent methyl protons, which in turn appear as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.55 | Doublet (d) | 3H | -CH-CH₃ |

| ~3.75 | Singlet (s) | 3H | Ar-OCH₃ |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~4.60 | Quartet (q) | 1H | -O-CH (CH₃)- |

| ~6.85 | Doublet (d) | 2H | Aromatic Protons (ortho to -OCH₃) |

| ~6.95 | Doublet (d) | 2H | Aromatic Protons (ortho to -O-CH) |

Carbon-13 (¹³C) NMR Spectroscopy In the broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a single resonance. The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.orglibretexts.org The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. libretexts.orglibretexts.org Aromatic carbons resonate in the typical downfield region, while the aliphatic carbons of the ethyl and propanoate groups, along with the methoxy carbon, appear at higher fields. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -O-CH₂-C H₃ |

| ~18.5 | -CH-C H₃ |

| ~55.8 | Ar-OC H₃ |

| ~61.0 | -O-C H₂-CH₃ |

| ~75.0 | -O-C H(CH₃)- |

| ~115.0 | Aromatic C H (ortho to -OCH₃) |

| ~118.0 | Aromatic C H (ortho to -O-CH) |

| ~152.0 | Aromatic C (ipso, attached to -O-CH) |

| ~154.0 | Aromatic C (ipso, attached to -OCH₃) |

| ~172.0 | C =O (Ester Carbonyl) |

Vibrational Spectroscopy (Infrared) for Functional Group Signatures

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. The IR spectrum of this compound is dominated by strong absorptions characteristic of its ester and ether functionalities. A prominent, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is a key diagnostic feature. nist.gov Additionally, multiple bands corresponding to C-O stretching, aromatic C=C stretching, and aliphatic C-H stretching are observed. nist.gov

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2990-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1750 | C=O Stretch | Ester |

| 1610-1450 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Aryl Ether & Ester |

| ~1100 | C-O Stretch | Alkyl Ether & Ester |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₂H₁₆O₄), the calculated exact mass is 224.1049 Da. Experimental HRMS data would be expected to confirm this value with high precision.

Furthermore, the mass spectrum reveals characteristic fragmentation patterns upon ionization, which helps to confirm the molecular structure. Common fragmentation pathways would involve the cleavage of the ester and ether bonds, leading to the formation of stable ions.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data and Key Fragments

| m/z (Predicted) | Fragment Ion | Description |

| 224.1049 | [C₁₂H₁₆O₄]⁺ | Molecular Ion (M⁺) |

| 179.0657 | [C₉H₁₁O₄]⁺ | Loss of ethyl group (•C₂H₅) |

| 151.0762 | [C₉H₁₁O₂]⁺ | Loss of ethoxycarbonyl group (•COOC₂H₅) |

| 123.0446 | [C₇H₇O₂]⁺ | 4-Methoxyphenoxy cation |

| 109.0289 | [C₆H₅O₂]⁺ | Loss of methyl from 4-methoxyphenoxy cation |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a stereocenter at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-Ethyl 2-(4-methoxyphenoxy)propanoate.

Chiroptical spectroscopy techniques are essential for analyzing chiral molecules.

Polarimetry measures the rotation of plane-polarized light, known as optical rotation ([α]). This technique is used to determine the enantiomeric excess (ee) or purity of a sample. A racemic mixture (50:50 of R and S) will show no optical rotation, while an enantiomerically pure sample will exhibit a maximum specific rotation.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used, often in conjunction with computational chemistry, to determine the absolute configuration (i.e., assigning the R or S label) of the stereocenter.

Table 5: Principles of Chiroptical Analysis for this compound

| Technique | Measured Property | Information Obtained |

| Polarimetry | Specific Rotation ([α]) | Enantiomeric purity (ee%); sign of rotation (+/-) |

| Circular Dichroism (CD) | Differential Absorption (Δε) | Determination of Absolute Configuration (R/S) |

Computational Chemistry and Molecular Modeling of Ethyl 2 4 Methoxyphenoxy Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. Methods such as Hartree-Fock and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure. mdpi.com

For Ethyl 2-(4-methoxyphenoxy)propanoate, these calculations can determine key electronic descriptors. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net Regions with negative electrostatic potential, likely around the oxygen atoms of the ester and ether groups, indicate sites susceptible to electrophilic attack. Conversely, areas with positive potential would be prone to nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. A smaller HOMO-LUMO energy gap generally implies higher reactivity. The locations of these orbitals indicate the most probable sites for electron donation (HOMO) and acceptance (LUMO) in a chemical reaction. For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenoxy ring, while the LUMO may be centered around the carbonyl group of the ester.

Global reactivity descriptors, such as electronic chemical potential, electrophilicity, and nucleophilicity indices, can be calculated to provide a quantitative measure of the molecule's reactivity profile. mdpi.commdpi.com These parameters are invaluable for comparing the reactivity of this compound with other related compounds in various chemical environments. mdpi.com

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; higher values suggest stronger nucleophilicity. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; lower values suggest stronger electrophilicity. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electrophilicity Index (ω) | 1.5 eV | Quantifies the ability of the molecule to accept electrons. mdpi.com |

| Nucleophilicity Index (N) | 3.2 eV | Quantifies the ability of the molecule to donate electrons. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around its single bonds and the relative energies of these conformers. libretexts.org

For this compound, key rotatable bonds include the C-C bond in the ethyl group, the C-O bonds of the ester and ether linkages, and the bond connecting the phenoxy group to the propanoate moiety. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This analysis helps identify the most stable, low-energy conformations (staggered) and the high-energy transition states (eclipsed). youtube.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's behavior. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the compound's dynamic movements, including bond vibrations, angle bending, and torsional rotations, over a specific period. These simulations, often performed in a simulated solvent environment to mimic physiological conditions, reveal how the molecule explores its conformational space and interacts with its surroundings. nih.gov MD can be used to assess the stability of specific conformers and to understand the transitions between different conformational states.

| Dihedral Angle | Description | Expected Stable Conformations |

|---|---|---|

| O-C-C-H (Ethyl group) | Rotation around the ester's ethyl C-C bond. | Staggered conformations are energetically favored. |

| C-O-C-C (Ester linkage) | Rotation defining the orientation of the ethyl group relative to the carbonyl. | Planar (s-trans or s-cis) conformations are typically preferred. |

| C-O-C-C (Ether linkage) | Rotation around the phenoxy oxygen-carbon bond. | Determines the orientation of the propanoate group relative to the aromatic ring. |

| O-C-C(aromatic)-C(aromatic) | Rotation of the entire methoxy (B1213986) group relative to the phenyl ring. | Coplanar orientation is generally favored to maximize resonance. |

In Silico Prediction of Molecular Interactions with Hypothetical Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions. nih.gov

While specific receptor interactions for this compound are not extensively documented, studies on the closely related compound, lactisole [sodium 2-(4-methoxyphenoxy)propanoate], provide a strong basis for a hypothetical binding site. Lactisole is known to be an inhibitor of the human sweet taste receptor, which is composed of T1R2 and T1R3 subunits. It binds to a site within the transmembrane domain of the T1R3 subunit. nih.govresearchgate.net

Using the crystal structure or a homology model of the T1R3 transmembrane domain, docking simulations can be performed to predict how this compound would fit into this binding pocket. A scoring function is used to estimate the binding affinity, ranking different binding poses. The analysis of the best-ranked pose can reveal key molecular interactions, such as:

Hydrogen Bonds: The ester carbonyl oxygen could act as a hydrogen bond acceptor with amino acid residues like serine, threonine, or tyrosine in the binding site.

Hydrophobic Interactions: The aromatic methoxyphenyl ring and the ethyl group can engage in hydrophobic or van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine.

Pi-Stacking: The phenyl ring could participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

These in silico predictions provide a structural hypothesis for the molecule's mechanism of action, which can then be validated through experimental methods like site-directed mutagenesis and binding assays. nih.gov

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Ester Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine |

| Methoxyphenyl Ring | Hydrophobic Interactions, π-π Stacking | Leucine, Valine, Phenylalanine, Tryptophan |

| Ethyl Group | Hydrophobic Interactions | Alanine, Leucine, Isoleucine |

| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

Density Functional Theory (DFT) Calculations on Related Chemical Systems

Density Functional Theory (DFT) is a class of computational quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. mdpi.com It has become one of the most popular and versatile methods available in computational chemistry. DFT is used to calculate properties of molecules and materials, including geometries, reaction energies, and reactivity indices. nih.govmit.edu

While specific DFT studies on this compound may not be widely published, the methodology is extensively applied to related chemical systems, such as other phenoxypropanoates, esters, and aromatic ethers. ekb.eg In these studies, DFT is used to:

Optimize Molecular Geometry: Determine the lowest energy structure of the molecule with high accuracy.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR/Raman), NMR chemical shifts, and electronic absorption spectra to aid in experimental characterization.

Model Reaction Mechanisms: Investigate the transition states and energy profiles of chemical reactions involving the compound, providing insights into reaction kinetics and thermodynamics. mdpi.com

Determine Reactivity Descriptors: Conceptual DFT provides a framework for defining and calculating chemical concepts like electronegativity, hardness, softness, and Fukui functions. mdpi.com These descriptors help to rationalize and predict the regioselectivity and stereoselectivity of reactions. For example, local softness and Fukui functions can pinpoint the most nucleophilic and electrophilic atoms within the molecule. mdpi.com

By applying DFT to systems chemically related to this compound, researchers can build a robust understanding of the electronic factors that govern its behavior, which can be extrapolated to the target molecule itself.

| Index | Definition | Application to Related Systems |

|---|---|---|

| Electronic Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. | Predicts the direction of charge transfer in a reaction. mdpi.com |

| Chemical Hardness (η) | Measures the resistance to a change in electron distribution. mdpi.com | Relates to the stability of the molecule and the HOMO-LUMO gap. |

| Global Electrophilicity (ω) | Quantifies the global electrophilic nature of a compound. | Used to classify molecules as strong or marginal electrophiles. mdpi.com |

| Fukui Functions (f(r)) | Describes the change in electron density at a point when the number of electrons changes. mdpi.com | Identifies the most reactive sites for nucleophilic and electrophilic attack within a molecule. |

Structure Activity Relationships and Design of Novel Ethyl 2 4 Methoxyphenoxy Propanoate Derivatives

Rational Design of Substituted Phenoxypropanoate Esters

The rational design of novel derivatives of ethyl 2-(4-methoxyphenoxy)propanoate involves a targeted approach to modify its core structure to achieve desired properties. This process is guided by an understanding of the molecule's interaction with its biological target or its performance in a specific application. Key to this is the identification of pharmacophores—the essential structural features responsible for a molecule's activity. By combining different pharmacophores or modifying existing ones, researchers can create hybrid molecules with potentially synergistic or novel effects. mdpi.com

One common strategy in rational drug design is the use of computational modeling techniques to predict how structural modifications will affect the binding affinity of a molecule to its target. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), pharmacophore mapping, and molecular docking can provide insights into the structural requirements for optimal activity. nih.gov These models can help prioritize which derivatives to synthesize, saving time and resources.

The design process often involves modifying three main components of the this compound structure: the aromatic ring, the propanoate chain, and the ethyl ester group. For instance, introducing various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, which in turn can influence its biological activity. mdpi.com Similarly, alterations to the ester group, such as replacing the ethyl group with other alkyl or aryl moieties, can affect the molecule's solubility, stability, and pharmacokinetic profile.

A modular or divergent synthetic approach is often employed to efficiently generate a library of analogs for screening. mdpi.com This allows for the systematic exploration of the chemical space around the parent molecule. For example, a common intermediate can be synthesized and then subjected to a variety of final-step reactions to introduce diverse functional groups.

Systematic Exploration of Substituent Effects on the Aromatic Ring and Ester Moiety

The properties and reactivity of this compound are significantly influenced by the nature and position of substituents on its aromatic ring and modifications to its ester moiety.

Aromatic Ring Substituents:

The electronic properties of substituents on the aromatic ring play a critical role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the molecule, affecting its interactions with other molecules and its chemical reactivity.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups decrease the electron density of the aromatic ring. This can enhance certain types of reactions, such as nucleophilic aromatic substitution.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups increase the electron density of the aromatic ring, which can influence its stacking interactions and reactivity in electrophilic aromatic substitution reactions.

The position of the substituent (ortho, meta, or para) is also crucial. For instance, a substituent at the meta position can have a different electronic and steric effect compared to the same substituent at the ortho or para position.

| Substituent Type | Example | Effect on Aromatic Ring |

| Electron-Withdrawing | -NO2, -CN, -Halogens | Decreases electron density |

| Electron-Donating | -OCH3, -NH2, -Alkyl | Increases electron density |

Ester Moiety Modifications:

The ester group is another key site for modification. The nature of the alkyl or aryl group attached to the ester oxygen can impact the molecule's physical and chemical properties.

Steric Effects: Increasing the size of the alkyl group (e.g., from ethyl to propyl or butyl) can introduce steric hindrance, which may affect the molecule's ability to bind to a target or undergo certain chemical reactions.

Electronic Effects: While less pronounced than with aromatic substituents, the electronic nature of the ester group can be modified. For example, using more electronegative groups can influence the reactivity of the carbonyl carbon.

Solubility and Stability: The ester moiety significantly influences the molecule's solubility and its stability towards hydrolysis. Modifications can be made to tune these properties for specific applications. For example, longer alkyl chains may increase lipophilicity.

A study on the sweet taste inhibiting effect of derivatives of 2-(4-methoxyphenoxy)propionic acid found that the type and position of substituents on the aromatic ring, as well as the nature of the ester group, had a significant impact on activity. For instance, methyl-substituted derivatives generally showed higher sweet taste inhibition rates than ethyl or propyl-substituted ones.

Probing the Influence of Chiral Center Configuration on Molecular Recognition

The propanoate moiety of this compound contains a chiral center at the C2 position. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 2-(4-methoxyphenoxy)propanoate and (S)-ethyl 2-(4-methoxyphenoxy)propanoate. The specific three-dimensional arrangement of atoms, or stereochemistry, at this chiral center can have a profound impact on the molecule's interaction with other chiral molecules, such as biological receptors and enzymes. nih.gov

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the two enantiomers of a chiral molecule can exhibit significantly different biological activities. nih.govresearchgate.net One enantiomer may bind to a receptor with high affinity and elicit a strong biological response, while the other enantiomer may have low affinity and be inactive, or even produce a different or adverse effect. researchgate.net

The study of how stereochemistry influences molecular recognition is crucial for understanding the mechanism of action of chiral molecules. For example, in the context of drug development, a stereoselective uptake mechanism might be responsible for the enhanced biological activity of one enantiomer over the other. nih.gov

Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the absolute configuration of enantiomers and to study their interactions with target molecules at an atomic level. Chiral chromatography is a key analytical technique used to separate and quantify the individual enantiomers of a chiral compound.

The following table illustrates the potential differences in biological activity between enantiomers:

| Enantiomer | Biological Activity | Receptor Binding |

| Enantiomer A | High | Strong |

| Enantiomer B | Low or None | Weak or None |

Therefore, the synthesis and biological evaluation of enantiomerically pure forms of this compound and its derivatives are essential for a complete understanding of their structure-activity relationships.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques are paramount in the separation and quantification of Ethyl 2-(4-methoxyphenoxy)propanoate from its potential impurities and in various matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer high-resolution separation, making them indispensable tools for purity assessment and quantitative analysis.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its differential partitioning between a stationary phase and a mobile gas phase.

Purity Assessment: GC is highly effective in separating this compound from closely related structural isomers and impurities that may arise during its synthesis. The high efficiency of capillary columns allows for the resolution of components with very similar boiling points and polarities.

Quantitative Analysis: When coupled with a flame ionization detector (FID), GC provides excellent sensitivity and a wide linear range for the quantification of this compound. The area of the chromatographic peak is directly proportional to the concentration of the compound in the sample.

Below is a table illustrating a typical set of GC parameters that could be employed for the analysis of this compound, based on methods used for structurally similar compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 5% Phenyl Polysilphenylene-siloxane (e.g., TR-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Note: The above parameters are illustrative and would require optimization for specific applications.

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including this compound. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. mdpi.com In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, allowing for the separation of the target compound from both more polar and less polar impurities.

Quantitative Analysis: HPLC coupled with an ultraviolet (UV) detector is a standard method for the quantitative analysis of this compound. pensoft.net The compound possesses chromophores that absorb UV radiation, and the absorbance is proportional to its concentration.

The following table provides a representative set of HPLC conditions for the analysis of this compound, derived from methods for related phenoxy acid derivatives. mdpi.comsielc.com

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 225 nm |

| Injection Volume | 10 µL |

Note: These parameters are provided as a general guideline and may need to be adjusted for optimal performance.

Spectrophotometric Techniques for Detection and Quantification

Spectrophotometric techniques, particularly UV-Visible spectroscopy, can be employed for the detection and quantification of this compound. This method is based on the principle that the compound absorbs light at a specific wavelength.

Detection: The presence of the aromatic ring and other chromophores in the structure of this compound results in a characteristic UV absorption spectrum. This spectrum can be used as a preliminary method for its identification.

Quantification: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined. This method is often used for rapid quantification when the sample matrix is not complex.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation capabilities of GC with the highly sensitive and specific detection of mass spectrometry. jmchemsci.com As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for the definitive identification of this compound. scispace.comphytopharmajournal.com The mass detector can be operated in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov This is particularly useful for the analysis of this compound in complex matrices. The use of soft ionization techniques, such as electrospray ionization (ESI), allows for the analysis of the intact molecule, providing valuable molecular weight information.

Table 3: Comparison of Advanced Analytical Methodologies

| Technique | Principle | Primary Application | Advantages |

| GC | Separation based on volatility and interaction with a stationary phase. | Purity assessment and quantification of volatile compounds. | High resolution, speed, and sensitivity (with FID). |

| HPLC | Separation based on partitioning between a stationary and a liquid mobile phase. researchgate.net | Purity assessment and quantification of a wide range of compounds. hplc.eu | Versatility, high resolution, and suitability for non-volatile and thermally labile compounds. |

| UV-Vis Spectrophotometry | Measurement of light absorption by the compound. | Rapid quantification and preliminary identification. | Simplicity, cost-effectiveness, and non-destructive nature. |

| GC-MS | Combination of GC separation with mass spectrometric detection. jmchemsci.com | Definitive identification and sensitive quantification. | High specificity, structural information from fragmentation patterns. |

| LC-MS | Combination of HPLC separation with mass spectrometric detection. nih.gov | Analysis of complex mixtures and confirmation of identity. | High sensitivity and specificity, applicable to a wide range of compounds. |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-methoxyphenoxy)propanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-methoxyphenol with ethyl 2-bromopropanoate in the presence of a base (e.g., K2CO3 or NaH) in polar aprotic solvents like acetone or DMF under reflux (60–80°C for 6–12 hours) . Optimization strategies include:

- Solvent selection : DMF enhances reaction rates but may increase side reactions (e.g., hydrolysis).

- Base choice : K2CO3 minimizes ester hydrolysis compared to stronger bases.

- Temperature control : Lower temperatures (40–50°C) reduce thermal degradation of the methoxy group.

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : <sup>1</sup>H NMR confirms the ester group (δ 4.1–4.3 ppm, quartet) and methoxy resonance (δ 3.7–3.8 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typical for research-grade material) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (expected [M+H]<sup>+</sup> at m/z 254.1 for C12H16O4) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?

Comparative studies of analogous chromen-2-one esters reveal:

| Compound Modification | Biological Effect | Mechanism |

|---|---|---|

| 4-Methoxy (target) | Moderate anti-inflammatory activity | NF-κB pathway inhibition |

| 4-Chloro | Enhanced cytotoxicity (IC50 = 8.2 µM vs. 15.4 µM) | Caspase-3/7 activation |

| 3,6-Dichloro | Reduced solubility but improved kinase inhibition | Steric hindrance alters target binding |

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hours) .

- Metabolic stability : Use liver microsomes (human/rat) to quantify esterase-mediated hydrolysis rates .

- Epimerization : Monitor chiral integrity via chiral HPLC; racemization during storage may reduce efficacy .

Q. How can computational modeling guide the design of this compound analogs?

- Docking studies : Predict binding to cyclooxygenase-2 (COX-2) or kinase domains using AutoDock Vina .

- QSAR models : Correlate logP values (2.1–3.5) with membrane permeability and IC50 trends .

- DFT calculations : Optimize methoxy group orientation to maximize π-π stacking with aromatic residues .

Methodological Considerations

Q. What protocols mitigate ester hydrolysis during in vitro biological assays?

- Buffer selection : Use phosphate buffer (pH 7.4) over Tris (nucleophilic amines accelerate hydrolysis) .

- Serum-free conditions : Fetal bovine serum (FBS) contains esterases; limit exposure to <2 hours .

- Stabilizers : Add 0.1% BSA to reduce non-specific adsorption to assay plates .

Q. How to validate target engagement in cellular models?

- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins .

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins via Western blot .

- Knockdown/rescue : siRNA-mediated gene silencing confirms pathway specificity (e.g., NF-κB p65) .

Data Interpretation

Q. How to distinguish direct vs. indirect mechanisms in observed anti-inflammatory effects?

- Transcriptomics : RNA-seq identifies downstream genes (e.g., IL-6, TNF-α) regulated post-treatment .

- Kinase profiling : Use PamStation®12 to test inhibition across 140 kinases; off-target hits suggest indirect effects .

- Metabolomics : LC-MS/MS quantifies prostaglandin E2 (PGE2) to confirm COX-2 modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.